6-Hydroxy-7-nitro-1-indanone
Overview
Description
6-Hydroxy-7-nitro-1-indanone is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of 1-indanone, which is a type of ketone . It can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-7-nitro-1-indanone has been studied using high-level ab initio calculations . Two possible conformers were observed for 6-hydroxy-1-indanone . The presence of one hydroxyl group as a substituent on the benzenic ring of 1-indanone has also been evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxy-7-nitro-1-indanone include a molecular weight of 193.15600, a density of 1.541 g/cm3, a boiling point of 369.3ºC at 760 mmHg, and a flash point of 166.8ºC .Scientific Research Applications
Energetic and Structural Studies : 6-Hydroxy-1-indanone, a compound structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied for its energetic properties using experimental techniques and computational calculations. This research aids in understanding the thermodynamics and stability of such compounds (da Silva & da Silva, 2020).
Beckmann Rearrangements : Research on 1-Indanone oxime derivatives, which are chemically related to 6-Hydroxy-7-nitro-1-indanone, has shown that Beckmann rearrangements using aluminum chloride can be optimized for higher yields. This has implications for synthetic routes in organic chemistry (Lee et al., 2001).
Photochemical Rearrangement : The photochemical rearrangement of derivatives of indanone, like 6-Hydroxy-7-nitro-1-indanone, can be significant in the synthesis of various organic compounds (Caine & Kotian, 1992).
Synthesis of Novel Compounds : 6-Hydroxy-7-nitro-1-indanone and related compounds play a role in the synthesis of complex organic structures, such as certain steroidal compounds (Hajos et al., 1968).
Organic Synthesis Techniques : The synthesis of specific hydroxy-nitro-ketones, which are structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied, providing insights into cyclic nitroaldols formation and ring-enlarging annulations (Weller et al., 1981).
Drug and Pesticide Intermediates : Derivatives of 6-Hydroxy-7-nitro-1-indanone have been synthesized and evaluated as intermediates for drug and pesticide applications. The study also focuses on improving yields and post-treatment methods for such compounds (He Chu-hua, 2010).
Chemoselective Hydrogenation : Research on the selective reduction of nitro groups in compounds, including those related to 6-Hydroxy-7-nitro-1-indanone, reveals the potential for chemoselective hydrogenation processes. This has implications for the synthesis of various industrial and pharmaceutical compounds (Corma & Serna, 2006).
Excited-State Intramolecular Proton Transfer (ESIPT) : The study of 7-hydroxy-1-indanone for ESIPT and its modification to achieve white light generation offers insights into the photophysical properties of similar compounds like 6-Hydroxy-7-nitro-1-indanone (Tang et al., 2011).
Safety And Hazards
6-Hydroxy-7-nitro-1-indanone is considered hazardous. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
The future directions of research on 6-Hydroxy-7-nitro-1-indanone could involve enlarging the thermodynamic database of organic compounds and ketone derivatives . These data are very relevant to controlling experimental investigations to produce value-added chemical products from biomass . Moreover, the knowledge from such data can be used in the development of schemes for the prediction of homologous properties of related compounds .
properties
IUPAC Name |
6-hydroxy-7-nitro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIDHRDOFJRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356180 | |
Record name | 6-hydroxy-7-nitro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-7-nitro-1-indanone | |
CAS RN |
85515-22-6 | |
Record name | 6-hydroxy-7-nitro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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